N-Methyl-1-(1,2-oxazol-3-yl)methanesulfonamide
CAS No.: 1879360-06-1
Cat. No.: VC6255780
Molecular Formula: C5H8N2O3S
Molecular Weight: 176.19
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1879360-06-1 |
---|---|
Molecular Formula | C5H8N2O3S |
Molecular Weight | 176.19 |
IUPAC Name | N-methyl-1-(1,2-oxazol-3-yl)methanesulfonamide |
Standard InChI | InChI=1S/C5H8N2O3S/c1-6-11(8,9)4-5-2-3-10-7-5/h2-3,6H,4H2,1H3 |
Standard InChI Key | KAVHLXUUPSOAAY-UHFFFAOYSA-N |
SMILES | CNS(=O)(=O)CC1=NOC=C1 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure consists of a 5-methyl-1,2-oxazole ring connected to a methanesulfonamide group via a methylene bridge. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms, contributes to the molecule’s electronic properties and reactivity. The sulfonamide group () enhances hydrogen-bonding capacity, influencing interactions with biological targets .
Table 1: Key Structural Identifiers
Physicochemical Characteristics
The compound is typically obtained as a white to off-white powder with a purity of ≥95% . It is stable at room temperature but may degrade under extreme pH or prolonged exposure to light.
Table 2: Physical and Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 190.22 g/mol | |
Purity | ≥95% | |
Storage Conditions | Room temperature, dry environment | |
Solubility | Limited data; soluble in polar aprotic solvents (e.g., DMSO) |
Synthesis and Industrial Production
Synthetic Routes
While detailed synthetic protocols are often proprietary, the general approach involves reacting 5-methyl-1,2-oxazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the oxazole’s nitrogen attacks the electrophilic sulfur center of methanesulfonyl chloride .
Industrial-Scale Manufacturing
Industrial production employs continuous flow reactors to optimize yield (typically >80%) and minimize byproducts. Process parameters such as temperature (20–40°C), reaction time (2–4 hours), and solvent selection (e.g., dichloromethane) are critical for scalability .
Biological Activity and Applications
Enzyme Interaction Studies
The sulfonamide group’s ability to act as a hydrogen-bond donor enables interactions with enzymes such as carbonic anhydrases. Computational docking studies suggest that the oxazole ring’s methyl group enhances hydrophobic interactions with enzyme active sites, though experimental validation remains ongoing .
Hazard Statement | Precautionary Measure | Source |
---|---|---|
H315: Skin irritation | Wear protective gloves/clothing | |
H319: Eye irritation | Use eye/face protection | |
H335: Respiratory irritation | Use in well-ventilated areas |
Comparison with Structural Analogs
(1,2-Oxazol-3-yl)methanesulfonamide
This analog (, MW 162.17 g/mol) lacks the methyl group on the sulfonamide nitrogen. The absence of this group reduces steric hindrance, potentially increasing reactivity toward electrophilic agents .
Table 4: Structural and Functional Differences
Property | N-Methyl Derivative | Non-Methyl Analog |
---|---|---|
Molecular Weight | 190.22 g/mol | 162.17 g/mol |
Hydrogen-Bond Donors | 1 (NH group) | 2 (NH group) |
LogP (Predicted) | 0.9 | 0.3 |
Future Research Directions
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Pharmacological Profiling: Systematic evaluation of antimicrobial and anticancer activity.
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Structure-Activity Relationships: Modifying the oxazole’s substituents to enhance target affinity.
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Environmental Impact Studies: Assessing biodegradation pathways and ecotoxicology.
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